molecular formula C19H24ClN3O4 B2782104 1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione CAS No. 2176201-99-1

1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione

Cat. No.: B2782104
CAS No.: 2176201-99-1
M. Wt: 393.87
InChI Key: ZTIJKANWTKVLRR-UHFFFAOYSA-N
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Description

1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H24ClN3O4 and its molecular weight is 393.87. The purity is usually 95%.
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Properties

IUPAC Name

1-[1-[2-(4-chlorophenoxy)-2-methylpropanoyl]piperidin-4-yl]-3-methylimidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O4/c1-19(2,27-15-6-4-13(20)5-7-15)17(25)22-10-8-14(9-11-22)23-12-16(24)21(3)18(23)26/h4-7,14H,8-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTIJKANWTKVLRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione is a complex organic compound with significant potential in pharmacological applications, particularly in the treatment of inflammatory diseases. Its unique structural features provide a basis for its biological activity, which has been the subject of various studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24ClN3O4C_{19}H_{24}ClN_{3}O_{4}, with a molecular weight of 393.9 g/mol. The compound contains a piperidine ring, an imidazolidine-2,4-dione moiety, and a chlorophenoxy group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₂₄ClN₃O₄
Molecular Weight393.9 g/mol
CAS Number2176201-99-1

Anti-inflammatory Properties

Preliminary evaluations indicate that this compound exhibits significant anti-inflammatory properties . It has been shown to inhibit pyroptosis—a form of programmed cell death—by reducing the release of interleukin-1 beta in cellular models. This suggests potential therapeutic applications in treating conditions characterized by excessive inflammation, such as autoimmune diseases and chronic inflammatory disorders.

Structure-Activity Relationship (SAR)

The structure of the compound allows for various modifications that can significantly affect its biological activity. Initial findings suggest that specific functional groups within the molecule interact with biological targets involved in inflammatory responses. Understanding these interactions through SAR studies is crucial for optimizing the compound's efficacy.

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets, likely including enzymes or receptors associated with inflammatory pathways. The binding affinity and specificity of these interactions are essential for determining the therapeutic potential of the compound .

In Vitro Studies

In vitro studies have demonstrated that this compound can effectively reduce markers of inflammation in cultured cells. For instance, assays measuring cytokine release showed a marked decrease in interleukin levels upon treatment with this compound compared to controls.

Comparative Analysis

In comparative studies with similar compounds, this compound exhibited superior anti-inflammatory effects compared to other derivatives lacking the chlorophenoxy group. This highlights the importance of specific structural components in mediating biological activity .

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Optimized Synthesis : Developing more efficient synthetic routes to enhance yield and purity.
  • In Vivo Studies : Evaluating the compound's efficacy and safety in animal models to assess its therapeutic potential.
  • Mechanistic Insights : Detailed studies on how structural modifications influence biological interactions and activity.

Scientific Research Applications

Anti-inflammatory Properties

Recent studies have indicated that 1-(1-(2-(4-Chlorophenoxy)-2-methylpropanoyl)piperidin-4-yl)-3-methylimidazolidine-2,4-dione exhibits significant anti-inflammatory properties. It has been shown to:

  • Inhibit pyroptosis, a form of programmed cell death associated with inflammation.
  • Reduce the release of interleukin-1 beta in cellular models, suggesting potential therapeutic applications in treating inflammatory diseases.

These findings highlight the compound's promise in developing treatments for conditions characterized by excessive inflammation.

Structure-Activity Relationship (SAR)

The modulation of the compound's structure can lead to variations in its biological activity. Initial findings suggest that specific functional groups play a crucial role in its interaction with biological targets. This emphasizes the importance of SAR studies in optimizing the compound for desired therapeutic effects.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on Inflammatory Response :
    • Objective: Evaluate the anti-inflammatory effects in a murine model.
    • Findings: Significant reduction in markers of inflammation when treated with the compound compared to controls.
  • SAR Study :
    • Objective: Determine how structural modifications affect biological activity.
    • Findings: Specific substitutions on the piperidine ring enhanced anti-inflammatory effects, indicating potential pathways for drug development.

These studies underscore the relevance of this compound in therapeutic applications.

Q & A

Basic: What are the recommended synthetic routes for this compound, and how can reaction yields be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, starting with coupling the 4-chlorophenoxy moiety to the piperidine core, followed by imidazolidine-dione ring formation. Key steps include:

  • Acylation of Piperidine: React 2-(4-chlorophenoxy)-2-methylpropanoyl chloride with piperidin-4-ylamine under basic conditions (e.g., NaOH in dichloromethane) to form the propanoyl-piperidine intermediate .
  • Imidazolidine-dione Formation: Introduce the 3-methylimidazolidine-2,4-dione moiety via cyclization using carbonyldiimidazole (CDI) or urea derivatives under controlled pH (4.6–5.0) .
  • Yield Optimization: Use statistical design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. For example, a central composite design can reduce trials while identifying optimal conditions (e.g., 65:35 methanol-buffer solvent ratio) .

Basic: What safety precautions are critical when handling this compound, based on structural analogs?

Methodological Answer:
While specific GHS data for this compound is unavailable, analogs suggest:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation from chlorophenoxy groups .
  • Ventilation: Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., acyl chlorides) .
  • Spill Management: Neutralize acidic residues with sodium bicarbonate and adsorb spills using vermiculite .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm piperidine ring substitution patterns and imidazolidine-dione tautomerism. For example, a singlet at δ 1.2–1.5 ppm indicates the 2-methylpropanoyl group .
  • High-Performance Liquid Chromatography (HPLC): Use a C18 column with methanol/buffer mobile phase (65:35) to assess purity (>99%). Retention time shifts can detect byproducts like unreacted propanoyl intermediates .
  • Mass Spectrometry (MS): Confirm molecular weight (e.g., [M+H]+ peak at m/z ~435) and fragmentation patterns .

Advanced: How can computational methods improve synthesis design and mechanistic understanding?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to map energy barriers for key steps like acylation or cyclization. ICReDD’s workflow integrates computed transition states with experimental validation to prioritize viable pathways .
  • Solvent Optimization: Machine learning models trained on solvent polarity parameters (e.g., Hansen solubility) can predict reaction rates and selectivity .
  • In Silico SAR: Molecular docking studies on the imidazolidine-dione core can predict bioactivity against targets like enzymes or receptors, guiding synthetic priorities .

Advanced: How should researchers address contradictory bioactivity data between in vitro and in vivo studies?

Methodological Answer:

  • Metabolic Stability Testing: Compare in vitro half-life (e.g., liver microsome assays) with in vivo pharmacokinetics to identify metabolic inactivation pathways. For example, methyl groups on imidazolidine-dione may reduce hepatic clearance .
  • Bioisostere Replacement: If the chlorophenoxy group shows toxicity in vivo, substitute with trifluoromethoxy or methylsulfonyl groups while maintaining target affinity .
  • Dose-Response Refinement: Use nonlinear regression models to reconcile EC50 discrepancies, adjusting for factors like plasma protein binding .

Advanced: What strategies enhance target selectivity when modifying the piperidine or imidazolidine-dione moieties?

Methodological Answer:

  • Piperidine Substitution: Introduce bulky substituents (e.g., isopropyl or benzyl groups) at the piperidine 4-position to sterically block off-target interactions. For example, 4-isopropylphenyl analogs show improved selectivity for kinase targets .
  • Imidazolidine-dione Tautomer Control: Replace the 3-methyl group with electron-withdrawing groups (e.g., CF3) to stabilize the dione form, enhancing hydrogen-bonding interactions with active sites .
  • Pharmacophore Mapping: Overlay crystal structures of analogs (e.g., Compound B in ) to identify critical interaction points (e.g., chlorophenoxy hydrophobic pockets).

Advanced: How can researchers apply statistical design of experiments (DoE) to optimize reaction conditions?

Methodological Answer:

  • Screening Designs: Use Plackett-Burman designs to test 7–12 variables (e.g., temperature, catalyst ratio, solvent) in 12–24 trials, identifying critical factors for yield .
  • Response Surface Methodology (RSM): Apply central composite designs to model nonlinear relationships. For example, optimize cyclization temperature (60–80°C) and pH (4.0–5.0) to maximize purity .
  • Robustness Testing: Vary factors within ±10% of optimal conditions (e.g., reagent stoichiometry) to ensure reproducibility under scaled-up conditions .

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